molecular formula C19H15NO3 B2751392 (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one CAS No. 929389-84-4

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one

Cat. No.: B2751392
CAS No.: 929389-84-4
M. Wt: 305.333
InChI Key: MLQOZCDXMDWHLW-JXMROGBWSA-N
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Description

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxyacetophenone and 6-methoxy-2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the chalcone structure can be reduced to form a dihydrochalcone.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of dihydrochalcone derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated chalcone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel materials with unique optical and electronic properties.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research. It has shown promise in inhibiting the activity of certain kinases and proteases involved in tumor growth and metastasis.

Medicine

In medicinal chemistry, this compound is investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. It is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of dyes, pigments, and polymers. Its unique chemical structure allows for the creation of materials with specific color properties and enhanced stability.

Mechanism of Action

The mechanism of action of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the function of key signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the quinoline moiety, which may result in different biological activities.

    (2E)-1-(3-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group on the phenyl ring instead of the quinoline ring.

    (2E)-1-(3-hydroxyphenyl)-3-(2-quinolinyl)prop-2-en-1-one: Similar structure but without the methoxy group on the quinoline ring.

Uniqueness

The presence of both the hydroxyphenyl and methoxyquinolinyl groups in (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one imparts unique chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the quinoline moiety contributes to its potential as an enzyme inhibitor and therapeutic agent.

Properties

IUPAC Name

(E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-23-17-8-9-18-13(12-17)5-6-15(20-18)7-10-19(22)14-3-2-4-16(21)11-14/h2-12,21H,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQOZCDXMDWHLW-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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